1-tert-Butyl-3,5-bis(2-chloropropan-2-yl)benzene
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Overview
Description
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- is a complex organic compound characterized by its unique structural arrangement. This compound belongs to the class of substituted benzenes, where the benzene ring is modified with various substituents, including chlorine and tert-butyl groups. The presence of these substituents significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloro-1-methylethyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include substituted benzenes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and tert-butyl groups influences its binding affinity and reactivity with these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1-chloro-1-methylethyl)-: Similar structure but lacks the tert-butyl group.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Similar structure but lacks the chlorine atoms.
Toluene, 1-chloro-2-methyl-: A simpler compound with a single chlorine and methyl group.
Uniqueness
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- is unique due to the combination of chlorine and tert-butyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89700-88-9 |
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Molecular Formula |
C16H24Cl2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-tert-butyl-3,5-bis(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C16H24Cl2/c1-14(2,3)11-8-12(15(4,5)17)10-13(9-11)16(6,7)18/h8-10H,1-7H3 |
InChI Key |
YPHWIAIHNIRRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)Cl)C(C)(C)Cl |
Origin of Product |
United States |
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